molecular formula C8H8N2O2 B054695 methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate CAS No. 123257-07-8

methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B054695
CAS No.: 123257-07-8
M. Wt: 164.16 g/mol
InChI Key: VNRDJXPPAFDJNN-UHFFFAOYSA-N
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Description

Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a cyanomethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetamide with an appropriate aldehyde under acidic or basic conditions to form the pyrrole ring. The resulting intermediate can then be esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Aminomethyl-pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research into its derivatives has shown potential for developing new drugs, particularly in the field of oncology.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties, such as organic semiconductors and dyes.

Comparison with Similar Compounds

    Methyl 1-(cyanomethyl)-1H-imidazole-2-carboxylate: Similar structure but with an imidazole ring instead of a pyrrole ring.

    Ethyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 1-(aminomethyl)-1H-pyrrole-2-carboxylate: Similar structure but with an aminomethyl group instead of a cyanomethyl group.

Uniqueness: Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a cyanomethyl group and a methyl ester group on the pyrrole ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 1-(cyanomethyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h2-3,5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRDJXPPAFDJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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